molecular formula C10H9BrN2O2 B13921186 3-(5-Bromopyridin-2-yl)piperidine-2,6-dione

3-(5-Bromopyridin-2-yl)piperidine-2,6-dione

Cat. No.: B13921186
M. Wt: 269.09 g/mol
InChI Key: JCRMTJSDAJWOJR-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-pyridinyl)-2,6-Piperidinedione is a chemical compound that features a brominated pyridine ring attached to a piperidinedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-pyridinyl)-2,6-Piperidinedione typically involves the bromination of a pyridine derivative followed by the formation of the piperidinedione ring. One common method involves the reaction of 5-bromo-2-pyridinecarboxylic acid with a suitable amine under dehydrating conditions to form the desired piperidinedione structure. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-pyridinyl)-2,6-Piperidinedione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The piperidinedione ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

3-(5-Bromo-2-pyridinyl)-2,6-Piperidinedione has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-pyridinyl)-2,6-Piperidinedione involves its interaction with specific molecular targets and pathways. The bromine atom on the pyridine ring can form interactions with biological molecules, influencing their activity. The piperidinedione ring can also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-(5-Bromo-2-pyridinyl)-2,6-Piperidinedione is unique due to its specific combination of a brominated pyridine ring and a piperidinedione structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

3-(5-bromopyridin-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C10H9BrN2O2/c11-6-1-3-8(12-5-6)7-2-4-9(14)13-10(7)15/h1,3,5,7H,2,4H2,(H,13,14,15)

InChI Key

JCRMTJSDAJWOJR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=NC=C(C=C2)Br

Origin of Product

United States

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